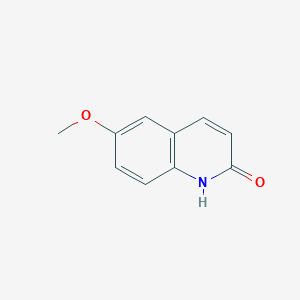

6-metoxiquinolin-2(1H)-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-methoxyquinolin-2(1H)-one and its derivatives involves various chemical reactions, including one-pot cascade synthesis, cyclization, nitrification, chlorination, and more. For instance, Jingjing Shi et al. (2015) developed a versatile method for the one-pot cascade synthesis of diverse N-methoxyisoquinolinediones using Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization (Shi et al., 2015). Additionally, Lei Zhao et al. (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination, demonstrating a method suitable for large-scale studies (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometric arrangement of atoms within the compound. S. Murugavel et al. (2017) conducted a comprehensive analysis using various spectral techniques and quantum chemical calculations to characterize the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) (Murugavel et al., 2017).

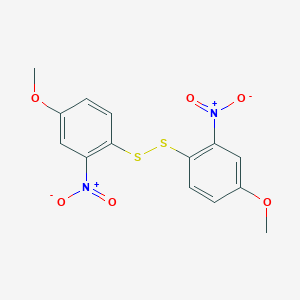

Chemical Reactions and Properties

6-methoxyquinolin-2(1H)-one participates in various chemical reactions, contributing to its diverse chemical properties. For example, the work by O. V. Dyablo et al. (2015) discusses the synthesis involving reactions with dimethylamine solution in alcohol, leading to nucleophilic substitution and the formation of quinoline proton sponges (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of 6-methoxyquinolin-2(1H)-one derivatives, such as solubility, melting point, and crystalline structure, can be inferred from their synthesis and molecular structure. The crystalline structure of these compounds, as revealed by X-ray diffraction studies, plays a crucial role in understanding their physical properties.

Chemical Properties Analysis

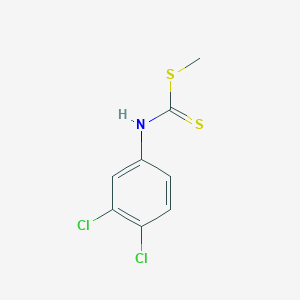

The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the molecular structure of 6-methoxyquinolin-2(1H)-one. Studies like those by E. Ramachandran et al. (2012), which explore the synthesis and characterization of palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, provide insight into the chemical behavior and potential applications of these compounds (Ramachandran et al., 2012).

Aplicaciones Científicas De Investigación

Alquilación C-H

6-metoxiquinolin-2(1H)-ona se ha utilizado en el campo de la química orgánica para la alquilación C-H . Este proceso implica la transferencia directa de electrones entre ácidos carboxílicos alquilo y sustratos en estado excitado . El método es suave y no implica ningún catalizador ni aditivo .

Agentes anticancerígenos

Los derivados de quinolina, incluido el this compound, se han estudiado por su potencial como agentes anticancerígenos . Estos compuestos se han asociado con múltiples actividades biológicas como antiviral, antibacteriana, antimalárica, antifúngica, antituberculosa, antileishmanial, antiinflamatoria, anti-VIH y anticancerígena . El patrón de actividad estructural del compuesto 37 y 38 sugirió que tanto el grupo 4-fluoro-3-(trifluorometil) fenilo para el compuesto 38 como la 6-metoxi-7-(morfolinometoxi) quinolina en el compuesto 37 tienen un impacto significativo en la actividad antiproliferativa y la inhibición de la quinasa C-RAF, respectivamente .

Estrategias de diseño para fármacos anticancerígenos

La estructura del this compound se ha utilizado en las estrategias de diseño para fármacos anticancerígenos . Se ha estudiado la relación estructura-actividad, los estudios de acoplamiento molecular y su mecanismo . Esta recopilación podría ayudar a los investigadores globales a desarrollar nuevos y potentes terapéuticos basados en quinolonas para tratar diversas afecciones cancerosas .

Modificación principal

This compound se ha utilizado en la modificación principal para el desarrollo de nuevos fármacos anticancerígenos

Safety and Hazards

The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

It has been reported that this compound can participate in a light-induced direct electron transfer with alkyl carboxylic acids for c-h alkylation .

Biochemical Pathways

It is known that the compound can participate in c-h alkylation reactions , which are fundamental transformations in organic chemistry and are involved in various biochemical pathways.

Result of Action

Given its ability to participate in c-h alkylation reactions , it can be inferred that the compound might influence the structure and function of biomolecules in the cell.

Action Environment

It is known that the compound can participate in light-induced reactions , suggesting that light conditions might influence its activity.

Propiedades

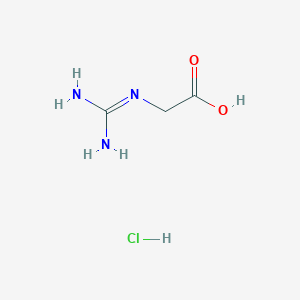

IUPAC Name |

6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXCMWXUMCLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281268 | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13676-00-1 | |

| Record name | 13676-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of 6-methoxyquinolin-2(1H)-one into an iridium(III) complex influence its interaction with DNA?

A1: Research suggests that incorporating 6-methoxyquinolin-2(1H)-one as a ligand in an iridium(III) complex can significantly impact its interaction with DNA. While the specific study mentioned does not directly synthesize a complex with 6-methoxyquinolin-2(1H)-one, it investigates closely related derivatives. It highlights that the complex containing a 7-methoxy-2-(methylthio)quinoline ligand [] exhibited stronger binding affinity to CT-DNA compared to complexes with other substitutions on the quinoline ring. This difference in binding affinity suggests that the position and nature of substituents on the quinoline ring play a crucial role in dictating the interaction of the resulting iridium(III) complexes with DNA []. Further investigation into the binding mode of the 6-methoxyquinolin-2(1H)-one containing complex is needed to fully elucidate its specific interactions.

Q2: What is the documented anticancer activity of iridium(III) complexes incorporating 6-methoxyquinolin-2(1H)-one or its derivatives?

A2: While the provided research doesn't directly investigate the anticancer activity of an iridium(III) complex with 6-methoxyquinolin-2(1H)-one itself, it explores complexes with structurally similar ligands []. The study demonstrates that these iridium(III) complexes display promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines []. Importantly, the complex containing the 7-methoxy-2-(methylthio)quinoline ligand exhibited higher cytotoxicity against the HeLa cell line compared to cisplatin, a widely used chemotherapy drug []. This finding emphasizes the potential of iridium(III) complexes bearing quinoline-based ligands, including potentially 6-methoxyquinolin-2(1H)-one, as anticancer agents. Further research is needed to directly assess the anticancer properties of the 6-methoxyquinolin-2(1H)-one-containing complex and to explore its mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)